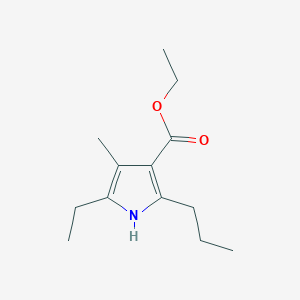

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Properties

CAS No. |

647836-69-9 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C13H21NO2/c1-5-8-11-12(13(15)16-7-3)9(4)10(6-2)14-11/h14H,5-8H2,1-4H3 |

InChI Key |

ZTQBIVOKHFGLFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(N1)CC)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate alkylating agents. One common method involves the use of dimethylformamide and dichloromethane as solvents, with phosphorus oxychloride as a catalyst . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

-

Reagents/Conditions: Aqueous KOH (2.5 eq) in methanol (reflux, 4 hours) .

-

Product: 5-Ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylic acid.

This reaction is critical for generating intermediates used in amide coupling (see Section 1.3).

Nucleophilic Substitution

The bromine atom (if present in analogous structures) can be replaced by nucleophiles like amines or thiols. While direct data for this compound is limited, studies on similar pyrrole-3-carboxylates demonstrate:

-

Reagents/Conditions: Amines (e.g., 2-hydroxyethylamine) in dichloromethane at room temperature .

-

Product: Substituted pyrrole carboxamides (e.g., 5-chloro-N-(2-hydroxyethyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide) .

Amidation

The carboxylic acid derivative reacts with amines to form carboxamides, enhancing pharmacological potential:

-

Reagents/Conditions: Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine coupling .

-

Example: Reaction with 4-chlorophenylamine yields antifungal agents (MIC = 7.8 µg/mL against Candida albicans) .

Reaction Table

Key Research Findings

-

Antimicrobial Activity: Derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 7.8 µg/mL) and Aspergillus niger .

-

Structural Influence: The 1,3-oxazole fragment (introduced via van Leusen’s reaction) enhances bioactivity by improving target binding .

-

Synthetic Flexibility: Multi-step protocols enable modifications at the C-3 (ester), C-4 (methyl), and N-1 (propyl) positions, enabling tailored drug design .

Optimized Reaction Conditions

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate serves as a critical intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders such as ADHD, depression, and schizophrenia. The compound's ability to interact with trace amine-associated receptors (TAARs) suggests its use in treating conditions related to neurotransmitter imbalances .

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit antibacterial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives that can be utilized in the production of fine chemicals and agrochemicals .

Material Science

Development of New Materials

The unique properties of this compound make it suitable for applications in material science. It is used in developing polymers and coatings that require enhanced performance characteristics. The incorporation of this compound can improve the thermal stability and mechanical strength of materials .

Biochemical Research

Studies on Enzyme Activity and Metabolic Pathways

Researchers utilize this compound in biochemical studies to explore enzyme activity and metabolic pathways. Its role in understanding biological processes at the molecular level is significant, particularly in elucidating how certain enzymes interact with substrates and inhibitors .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceuticals | Drug development for neurological disorders | Potential treatment options for ADHD, depression, schizophrenia |

| Organic Synthesis | Building block for complex molecules | Essential for producing fine chemicals and agrochemicals |

| Material Science | Development of new polymers and coatings | Enhances thermal stability and mechanical strength of materials |

| Biochemical Research | Studies on enzyme activity and metabolic pathways | Aids in understanding biological processes at the molecular level |

Case Studies

- Pharmaceutical Development : A study demonstrated the synthesis of a novel drug candidate derived from this compound that showed promising results in animal models for treating ADHD. The compound exhibited a favorable safety profile compared to existing treatments .

- Antibacterial Studies : Research involving pyrrole derivatives indicated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This compound was identified as a lead compound for further development .

- Material Science Innovations : In material science applications, the integration of this compound into polymer matrices resulted in materials with improved barrier properties and mechanical strength, making them suitable for packaging applications .

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Another pyrrole derivative with similar structural features.

Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: A brominated pyrrole compound with distinct chemical properties.

Uniqueness

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21NO2

- Molecular Weight : 221.32 g/mol

- CAS Number : 647836-69-9

Biological Activity Overview

Pyrrole derivatives, including this compound, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities and mechanisms associated with this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. This compound has been evaluated against various bacterial strains, demonstrating significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or other vital processes, similar to other pyrrole derivatives which have shown effectiveness against Gram-positive and Gram-negative bacteria .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related pyrrole compounds:

- Inhibition of DNA Gyrase : Some pyrrole derivatives have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .

- Membrane Disruption : Pyrroles may disrupt bacterial membranes, leading to cell lysis and death .

- Antioxidant Activity : Certain pyrroles exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. (2019) isolated several pyrrole derivatives and tested their antimicrobial efficacy. This compound was among the compounds evaluated, showing promising results against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .

Structure–Activity Relationship (SAR)

Research has focused on understanding the structure–activity relationship (SAR) of pyrrole derivatives. Modifications at various positions of the pyrrole ring have been correlated with increased antibacterial activity. For instance, substitutions at the C4 position have been linked to enhanced potency against MRSA strains .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate and related pyrrole carboxylates?

Methodological Answer:

Ethyl pyrrole carboxylates are typically synthesized via acyl chloride coupling or multicomponent reactions . For example, substituted pyrrole cores are functionalized by reacting ethyl pyrrole-2-carboxylate derivatives with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions, using bases like triethylamine in dichloromethane . Yields vary (23–45%) depending on steric hindrance and substituent reactivity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is standard for purification. For regioselective alkylation at the pyrrole 5-position, Grignard reagents or alkyl halides may be employed, but optimization of temperature and solvent polarity is critical to avoid side reactions.

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR Spectroscopy : Assign substituent positions via coupling patterns and chemical shifts. For instance, ethyl ester protons typically appear as a quartet at δ ~4.2 ppm (J = 7.2 Hz), while pyrrole NH resonates at δ ~12.5 ppm (broad singlet) in DMSO-d6 .

- High-Resolution Mass Spectrometry (HRMS/ESIMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragments to validate the molecular formula .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .

Basic: How do solvent polarity and temperature influence the stability and solubility of ethyl pyrrole carboxylates?

Methodological Answer:

Ethyl pyrrole carboxylates are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability is influenced by:

- Moisture : Hydrolysis of the ester group can occur in aqueous acidic/basic conditions. Store under inert atmosphere (argon) at –20°C .

- Light/Temperature : Decomposition risks increase under prolonged UV exposure or >40°C. Use amber vials and minimize heating during rotary evaporation .

Advanced: How can computational methods (e.g., DFT) predict the stereoelectronic effects of substituents on this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

- Electron-withdrawing groups (e.g., propyl, ethyl) lower HOMO energy, reducing electrophilicity at the pyrrole ring.

- Substituent steric maps generated via Gaussian or ORCA software guide reaction site accessibility . Studies on similar compounds show that alkyl substituents at positions 2 and 5 enhance π-π stacking in crystal lattices .

Advanced: How can contradictions in NMR data (e.g., unexpected splitting or shifts) be systematically resolved?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers causing peak broadening) .

- 2D Experiments (COSY, NOESY) : Identify through-space couplings (e.g., NOE correlations between pyrrole NH and adjacent alkyl groups) .

- Deuterium Exchange : Adding D2O confirms exchangeable protons (e.g., NH) .

- Computational NMR Prediction : Tools like ACD/Labs or ChemDraw validate shifts against calculated values for proposed structures .

Advanced: What role do hydrogen-bonding patterns play in the crystallization of ethyl pyrrole carboxylates?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O=C) dominate packing motifs. Graph-set analysis (R²₂(8) motifs) reveals cyclic dimers in crystals, stabilizing the lattice . For example:

- Pyrrole NH forms H-bonds with ester carbonyl groups of adjacent molecules.

- Bulky substituents (e.g., propyl) disrupt close packing, leading to polymorphic variations. SHELXL refinement can model these interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrrole carboxylates for medicinal chemistry?

Methodological Answer:

- Substituent Modulation : Alkyl groups (e.g., 5-ethyl, 2-propyl) enhance lipophilicity, impacting membrane permeability.

- Bioisosteric Replacement : Replacing ester groups with amides (e.g., as in ) improves metabolic stability .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding to targets like enzymes or receptors. For instance, 3-methyl substituents in similar compounds show affinity for kinase active sites .

Advanced: What strategies optimize low-yielding reactions during functionalization of the pyrrole core?

Methodological Answer:

- Catalyst Screening : Use Pd/Cu catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl additions) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 30% → 60% in via controlled heating) .

- Protecting Groups : Temporarily block reactive NH with Boc groups to direct regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.